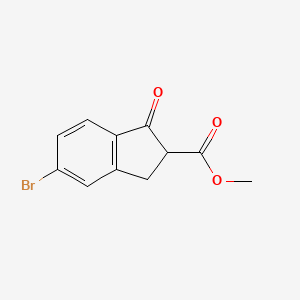

5-Bromo-1-oxoindan-2-carboxylic acid methyl ester

Description

5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is a brominated indanone derivative featuring a ketone group at the 1-position, a carboxylic acid methyl ester at the 2-position, and a bromine substituent at the 5-position.

Properties

IUPAC Name |

methyl 6-bromo-3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(9)13/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYFQVWOJMRKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C1=O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199048 | |

| Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628732-08-1 | |

| Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628732-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester typically involves the bromination of 1-oxoindan-2-carboxylic acid methyl ester. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-oxoindan-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran), room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), room temperature or slightly elevated temperatures.

Major Products Formed

Substitution: Various substituted indanone derivatives.

Reduction: 5-Bromo-1-hydroxyindan-2-carboxylic acid methyl ester.

Oxidation: 5-Bromo-1-oxoindan-2-carboxylic acid.

Scientific Research Applications

5-Bromo-1-oxoindan-2-carboxylic acid methyl ester has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Core Structure Influence: Indanone derivatives (e.g., the target compound) exhibit fused bicyclic systems, enhancing rigidity compared to monocyclic analogs like pyridine or furan derivatives. This rigidity may influence binding affinity in pharmaceutical contexts .

- Substituent Positioning : Bromine at the 5-position (indan) vs. 7-position (benzoimidazole) alters steric and electronic effects. For example, 7-bromo substitution in benzoimidazole derivatives is critical for their role as intermediates in antiulcer drugs like Tegoprazan .

- Ester vs. Carboxylic Acid : Compared to carboxylic acid analogs (e.g., 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid), ester derivatives generally exhibit improved solubility in organic solvents and reduced acidity, favoring nucleophilic acyl substitution reactions .

Biological Activity

5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (CAS No. 628732-08-1) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an oxo group attached to an indan structure, which contributes to its reactivity and biological profile. The compound can be represented as follows:

Pharmacological Applications

1. Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicated that the compound inhibits the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation, particularly through the targeting of BRAF mutations commonly found in melanoma .

2. Enzyme Inhibition

The compound has been identified as a potential inhibitor of several enzymes involved in cancer progression. For instance, it has shown activity against BRAF kinase, with IC50 values in the low micromolar range (approximately 1.6 μM) for isolated BRAF activity . This inhibition leads to decreased ERK phosphorylation, a crucial step in the MAPK signaling pathway that promotes cell division and survival.

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial membranes or interfere with metabolic processes, although further investigation is needed to establish its efficacy against specific pathogens.

Case Studies

Several case studies highlight the biological activity of this compound:

The biological activity of this compound can be attributed to several mechanisms:

1. Targeting BRAF Mutations

The compound selectively inhibits mutant forms of BRAF kinase, which are prevalent in various cancers. This inhibition disrupts downstream signaling pathways that are critical for tumor growth and survival.

2. Inducing Apoptosis

Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways .

3. Modulating Cellular Stress Responses

The compound may also modulate cellular stress responses, enhancing the sensitivity of cancer cells to chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves esterification or alkylation of the parent indanone derivative. For example, 5-bromo-2,3-dihydro-1H-inden-1-one can be reacted with methylating agents under nucleophilic conditions. In one protocol, using 2-methylallyl groups, a 68% yield was achieved via general procedure GP1, which includes refluxing in anhydrous solvents (e.g., THF or DCM) with catalysts like DMAP or TEA . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature gradients to minimize side reactions (e.g., enol tautomerization, which can complicate purification) .

| Key Reaction Parameters | Impact on Yield |

|---|---|

| Solvent polarity (THF vs. DCM) | Affects reaction rate and byproducts |

| Catalyst (DMAP, TEA) | Enhances nucleophilic substitution |

| Temperature (reflux vs. RT) | Higher temps may accelerate kinetics |

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, bromine-induced deshielding). Missing peaks (e.g., enol tautomers in NMR) require careful assignment .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and fragmentation patterns .

- Chromatography : GC/MS or HPLC with standards validates purity. For methyl esters, retention times and spectral matching (e.g., Wiley library) ensure identification .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Flash Chromatography : Use gradients of pentane:ethyl acetate (e.g., 3:2 v/v) to separate ester products from unreacted starting materials .

- Recrystallization : Optimize solvent pairs (e.g., hexane:ethyl acetate) based on solubility differences.

- HPTLC : Silica-based plates (e.g., RP-18 F254s) enable rapid purity assessment .

Advanced Research Questions

Q. How do the bromine and ester functional groups influence the compound’s reactivity in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Its electronegativity stabilizes transition states, enabling regioselective substitutions .

- Ester Group : Participates in hydrolysis (acid/base-mediated) to carboxylic acids or transesterification. Steric hindrance from the indanone ring may slow these reactions compared to simpler esters .

Q. How can computational chemistry tools predict the stability and regioselectivity of this compound in synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states to predict reaction barriers (e.g., bromine substitution vs. ester hydrolysis). Compare with experimental data (e.g., kinetic studies) to validate accuracy .

- Molecular Dynamics : Simulate solvent effects on reaction outcomes. For example, polar solvents may stabilize ionic intermediates in SN2 mechanisms .

Q. What strategies resolve contradictions between theoretical predictions (e.g., computational bond angles) and experimental crystallographic data?

- Methodological Answer :

- SHELX Refinement : Use programs like SHELXL to refine X-ray data, adjusting thermal parameters and occupancy to match experimental electron density maps .

- Error Analysis : Compare calculated vs. observed dihedral angles. Discrepancies >5° may indicate conformational flexibility or crystal packing effects .

Q. How can reaction intermediates (e.g., enol tautomers) be trapped or characterized during synthesis?

- Methodological Answer :

- Low-Temperature NMR : Capture transient enol forms by cooling samples to -40°C in CDCl₃ .

- Quenching Agents : Add trapping reagents (e.g., DCC for carboxylic acids) to stabilize intermediates for isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.